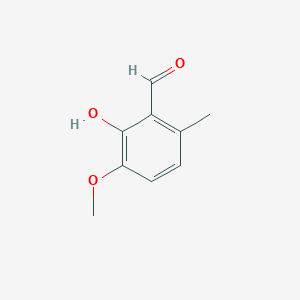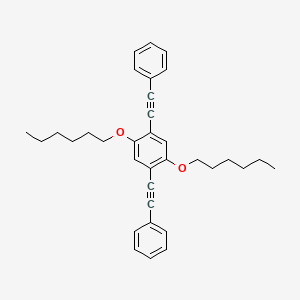
1,4-Bis(hexyloxy)-2,5-bis(phenylethynyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(hexyloxy)-2,5-bis(phenylethynyl)benzene is an organic compound that belongs to the family of phenylethynyl derivatives. These compounds are known for their unique electronic properties, making them valuable in various scientific and industrial applications. The structure of this compound consists of a benzene ring substituted with two phenylethynyl groups and two hexyloxy groups, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(hexyloxy)-2,5-bis(phenylethynyl)benzene typically involves a multi-step process. One common method is the Sonogashira coupling reaction, which involves the coupling of a diiodobenzene derivative with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The hexyloxy groups are introduced through nucleophilic substitution reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis(hexyloxy)-2,5-bis(phenylethynyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the phenylethynyl groups to form phenylethylene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Alkyl halides, nucleophiles, solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Phenylethylene derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(hexyloxy)-2,5-bis(phenylethynyl)benzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique electronic properties make it valuable in the study of conjugated systems and π-electron interactions.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe due to its photoluminescent properties.
Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its high photoluminescence efficiency.
Wirkmechanismus
The mechanism of action of 1,4-Bis(hexyloxy)-2,5-bis(phenylethynyl)benzene is primarily related to its electronic structure. The compound exhibits strong π-electron conjugation, which allows for efficient electron transfer and energy absorption. This property is crucial in applications such as OLEDs, where the compound acts as an emitter. The hexyloxy groups enhance solubility and processability, making the compound more versatile in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(phenylethynyl)benzene: Lacks the hexyloxy groups, resulting in different solubility and electronic properties.
1,4-Bis(ethoxy)-2,5-bis(phenylethynyl)benzene: Similar structure but with shorter alkoxy chains, affecting its physical properties and reactivity.
1,4-Bis(methoxy)-2,5-bis(phenylethynyl)benzene: Even shorter alkoxy chains, leading to further differences in properties.
Uniqueness
1,4-Bis(hexyloxy)-2,5-bis(phenylethynyl)benzene stands out due to its longer hexyloxy chains, which enhance its solubility and processability compared to its shorter-chain analogs. This makes it more suitable for applications requiring solution processing and high-performance materials.
Eigenschaften
CAS-Nummer |
200702-67-6 |
|---|---|
Molekularformel |
C34H38O2 |
Molekulargewicht |
478.7 g/mol |
IUPAC-Name |
1,4-dihexoxy-2,5-bis(2-phenylethynyl)benzene |
InChI |
InChI=1S/C34H38O2/c1-3-5-7-15-25-35-33-27-32(24-22-30-19-13-10-14-20-30)34(36-26-16-8-6-4-2)28-31(33)23-21-29-17-11-9-12-18-29/h9-14,17-20,27-28H,3-8,15-16,25-26H2,1-2H3 |
InChI-Schlüssel |
NLWYKXHSWOUQTL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=CC(=C(C=C1C#CC2=CC=CC=C2)OCCCCCC)C#CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



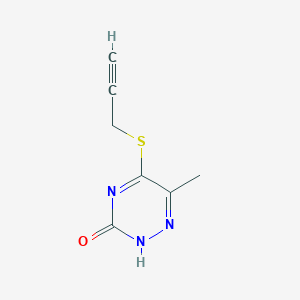
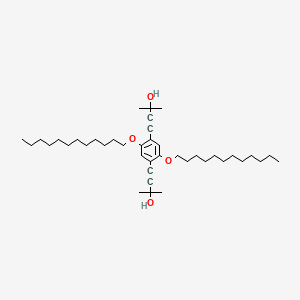
![Bis[3,4-bis(phenylethynyl)phenyl] ether](/img/structure/B12564161.png)


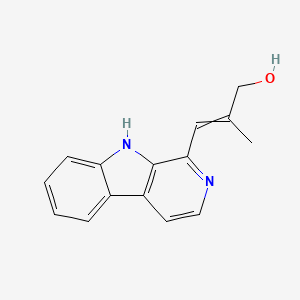

![6-[(Octadecylcarbamoyl)amino]-N-phenylhexanamide](/img/structure/B12564178.png)

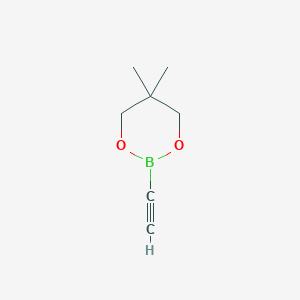
![3-[(2-Methoxyphenyl)sulfanyl]-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione](/img/structure/B12564193.png)

